N-(2-aminoethyl)-N-ethylaniline dihydrochloride

Description

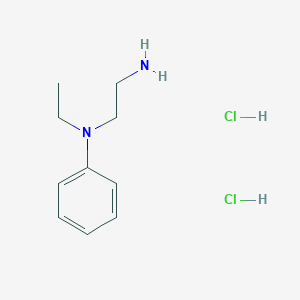

N-(2-Aminoethyl)-N-ethylaniline dihydrochloride is a tertiary amine derivative featuring an aniline core substituted with ethyl and 2-aminoethyl groups, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPHCZPHZWPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1=CC=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-ethylaniline dihydrochloride typically involves the reaction of N-ethylaniline with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of automated systems to monitor and control reaction parameters. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-ethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The amino and ethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-ethylaniline dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-ethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Key Structural Features :

- Ethyl and aminoethyl substituents: Enhance solubility in polar solvents and influence reactivity.

- Dihydrochloride salt : Improves stability and aqueous solubility compared to the free base.

Hypothetical Properties (inferred from analogs):

- Molecular Formula : Likely C₁₀H₁₆Cl₂N₂ (based on dimethyl analog in ).

- Applications: Potential use in pharmaceuticals (e.g., as intermediates) or agrochemicals, similar to other ethylamine derivatives .

Comparison with Structurally Similar Compounds

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

Structure: C₁₀H₁₈Cl₂N₂, with dimethyl and aminoethyl groups on the aniline ring. Key Differences:

- Substituents : Dimethyl vs. ethyl groups alter steric hindrance and electronic effects.

- Applications : Used in research as a chiral building block (MDL: MFCD16295026) .

| Parameter | N-(2-Aminoethyl)-N-ethylaniline Dihydrochloride | (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₂ (estimated) | C₁₀H₁₈Cl₂N₂ |

| Substituents | Ethyl, 2-aminoethyl | Dimethyl, 1-aminoethyl |

| Chirality | Not applicable | R-configuration at aminoethyl group |

| Applications | Pharmaceutical intermediates (hypothetical) | Research chemicals, chiral synthesis |

Triethylenetetramine Dihydrochloride (TETA·2HCl)

Structure : Polyamine chelator with two ethylenediamine units.

Key Differences :

- Backbone : Linear polyamine vs. aromatic aniline.

- Function : Copper chelation in Wilson’s disease treatment .

| Parameter | This compound | Triethylenetetramine Dihydrochloride |

|---|---|---|

| Molecular Class | Aromatic amine | Aliphatic polyamine |

| Chelation Capacity | Limited (single aminoethyl group) | High (four amine groups) |

| Pharmacological Use | Hypothetical: Intermediate | Approved: Wilson’s disease therapy |

| Stability | Stable under dry conditions | Hygroscopic; requires controlled storage |

N-(2-Aminoethyl)propanamide Dihydrochloride

Structure: Contains a propanamide group linked to an aminoethylamine. Key Differences:

- Functional Groups : Amide vs. aromatic amine.

- Applications : Used in chemical supply chains, possibly as a peptide intermediate .

| Parameter | This compound | N-(2-Aminoethyl)propanamide Dihydrochloride |

|---|---|---|

| Solubility | Moderate in water (salt form) | High (amide enhances polarity) |

| Reactivity | Electrophilic aromatic substitution | Nucleophilic acyl substitution |

| Industrial Relevance | Limited data | High (custom synthesis services) |

Solubility and Stability

- Dihydrochloride Salts : Generally exhibit improved aqueous solubility vs. free bases. For example, triethylenetetramine dihydrochloride is hygroscopic , while glycine derivatives (e.g., CAS 24123-04-4) show enhanced solubility due to ester groups .

- Storage : Most dihydrochlorides require desiccated conditions to prevent hydrolysis .

Biological Activity

N-(2-aminoethyl)-N-ethylaniline dihydrochloride is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H16Cl2N2

- Molecular Weight : 219.14 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and alcohol

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It can form both covalent and non-covalent bonds, leading to modulation of enzymatic activities and receptor functions. This interaction can result in significant biochemical changes, which are often studied through biochemical assays and molecular docking studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a screening against various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, the compound demonstrated notable inhibitory effects. The zone of inhibition (ZOI) was measured using the disc diffusion method, with results indicating effective antimicrobial activity against E. coli and A. niger (ZOI > 25 mm) .

2. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for diseases where these enzymes play a crucial role. For instance, studies indicate that it may interfere with enzymes linked to cancer progression .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against both E. coli and A. niger, suggesting significant antimicrobial potential .

| Microbe | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | >25 | 25 |

| Staphylococcus aureus | Moderate | Not determined |

| Candida albicans | Moderate | Not determined |

| Aspergillus niger | >25 | 25 |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was found to inhibit the activity of certain kinases involved in cell signaling pathways associated with cancer cell proliferation. The inhibition was quantitatively assessed using enzyme activity assays, showing a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.